1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a methoxy group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . Further modifications, such as chlorination and methoxylation, are carried out under controlled conditions to introduce the chloro and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to naphthoquinone derivatives using oxidizing agents like chromic acid.
Reduction: Reduction of the nitro group to an amine using reducing agents such as iron and hydrochloric acid.
Substitution: Introduction of chloro and methoxy groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Iron, hydrochloric acid.
Substitution Reagents: Chlorine gas, methanol.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Chloro and methoxy-substituted naphthylamine derivatives.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of chiral phosphine-aminophosphine ligands.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the preparation of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler derivative of naphthalene with an amine group.
2-Naphthylamine: Another naphthalene derivative with the amine group at a different position.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-phenethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64037-78-1 |
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Molecular Formula |
C19H23Cl2NO |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-22-18-11-10-16(20)19-15(18)8-5-9-17(19)21-13-12-14-6-3-2-4-7-14;/h2-4,6-7,10-11,17,21H,5,8-9,12-13H2,1H3;1H |
InChI Key |
BLVGPAJJLPREEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC(C2=C(C=C1)Cl)[NH2+]CCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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